molecular formula C11H20ClNO B6283703 3-(aminomethyl)adamantan-1-ol hydrochloride CAS No. 128487-54-7

3-(aminomethyl)adamantan-1-ol hydrochloride

Cat. No.: B6283703
CAS No.: 128487-54-7
M. Wt: 217.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)adamantan-1-ol hydrochloride is a chemical compound with the molecular formula C11H19NO.ClH. It is a derivative of adamantane, a polycyclic hydrocarbon, and features an aminomethyl group and a hydroxyl group attached to the adamantane structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)adamantan-1-ol hydrochloride typically involves the following steps:

    Starting Material: Adamantane is used as the starting material.

    Functionalization: The adamantane undergoes a series of functionalization reactions to introduce the aminomethyl and hydroxyl groups.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)adamantan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

3-(Aminomethyl)adamantan-1-ol hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(aminomethyl)adamantan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    1-Aminoadamantane: Similar structure but lacks the hydroxyl group.

    3-Hydroxyadamantane: Similar structure but lacks the aminomethyl group.

    1-(Aminomethyl)adamantane: Similar structure but the functional groups are positioned differently.

Uniqueness: 3-(Aminomethyl)adamantan-1-ol hydrochloride is unique due to the presence of both aminomethyl and hydroxyl groups on the adamantane framework.

Properties

CAS No.

128487-54-7

Molecular Formula

C11H20ClNO

Molecular Weight

217.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.